Cadmium fluoborate

Electroplating Current Efficiency Cadmium Deposition

Cadmium fluoborate (also referred to as cadmium tetrafluoroborate or cadmium(II) fluoborate, formula Cd(BF₄)₂; CAS 14486-19-2 for the anhydrous form and 127473-97-6 for the hydrated form) is an ionic inorganic salt supplied predominantly as a 40–50% aqueous solution. The solution is a colorless to pale yellow, odorless liquid with a density of approximately 1.6 g/cm³ at 20 °C, freely soluble in water and ethanol.

Molecular Formula C78H123N21O27S
Molecular Weight 0
CAS No. 127473-97-6
Cat. No. B1179486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium fluoborate
CAS127473-97-6
SynonymsFluoboric acid, cadmium salt
Molecular FormulaC78H123N21O27S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Fluoborate (CAS 127473-97-6) – Technical Baseline and Industrial Context for Procurement Decisions


Cadmium fluoborate (also referred to as cadmium tetrafluoroborate or cadmium(II) fluoborate, formula Cd(BF₄)₂; CAS 14486-19-2 for the anhydrous form and 127473-97-6 for the hydrated form) is an ionic inorganic salt supplied predominantly as a 40–50% aqueous solution . The solution is a colorless to pale yellow, odorless liquid with a density of approximately 1.6 g/cm³ at 20 °C, freely soluble in water and ethanol [1]. Its singular industrial application – and the principal basis for procurement – is as the cadmium-ion source in fluoborate-based electroplating baths for high-strength steels, where it is specifically selected to mitigate hydrogen embrittlement, a failure mode that renders cyanide-based cadmium plating unacceptable for critical aerospace and defense components [2][3].

Why Cadmium Fluoborate Electrolytes Cannot Be Interchanged with Cyanide, Sulfate, or Chloride Cadmium Baths in Critical Plating Operations


Industrial cadmium electroplating is served by four chemically distinct electrolyte families – cyanide, sulfate, chloride, and fluoborate – and their operating characteristics diverge sharply on parameters that govern both product quality and process safety. The cyanide bath, long the commercial benchmark, delivers acceptable throwing power but introduces extreme toxicity, difficult waste disposal, and, most critically, severe hydrogen embrittlement of high-strength steel substrates [1]. Sulfate baths eliminate cyanide but require ammonium ions and/or chelating agents that complex heavy metals and thwart economical waste treatment, while simultaneously exhibiting poor low-current-density efficiency [2]. Chloride baths similarly depend on EDTA- or NTA-based complexing agents [3]. Cadmium fluoborate baths occupy a distinct performance niche: they combine a cathodic current efficiency approaching 100% with a documented reduction in hydrogen uptake that is essential for steels exceeding approximately 280,000 psi ultimate tensile strength [4][5]. The data assembled below demonstrate that these differences are not marginal – they determine whether a plated component will pass or fail sustained-load notched-tensile embrittlement tests, and whether a plating line will meet modern effluent regulations without capital-intensive cyanide-destruction or heavy-metal-chelate-breaking unit operations.

Quantitative Differentiation Evidence: Cadmium Fluoborate (CAS 127473-97-6) vs. Closest Electrolyte Comparators


Cathodic Current Efficiency: Cadmium Fluoborate Delivers 98–100% vs. 90–95% for Cadmium Cyanide Baths

Cadmium fluoborate baths achieve a cathodic current efficiency of 98–100% under optimized conditions (210 g/L Cd(BF₄)₂, 25 g/L NaBF₄, 25 g/L boric acid, 1 g/L sodium-β-naphthalene sulfonate; pH 3.2–3.6; 20–30 °C; 2.2–6.5 A/dm²) [1]. In contrast, conventional cadmium cyanide plating systems operate at a reported cathodic current efficiency of approximately 90–95% [2]. The 3–10 percentage-point gap means that the fluoborate bath converts a significantly higher fraction of applied current into deposited metal, reducing both electrical energy waste per unit of coating mass and the rate at which cadmium ion concentration builds up in the bath through anodic dissolution exceeding cathodic consumption.

Electroplating Current Efficiency Cadmium Deposition

Hydrogen Embrittlement Propensity: Cadmium Fluoborate Produces Markedly Lower Hydrogen Permeation into High-Strength Steel vs. Cyanide Baths

Electrochemical hydrogen-permeation measurements demonstrate that the quantity of hydrogen entering a thin iron or steel membrane during cadmium electroplating is classified as 'small' when cadmium is deposited from a fluoborate bath, but 'comparatively high' when a cyanide bath is used [1]. Although the 1963 study by Devanathan et al. provides a directional comparison rather than absolute permeation flux values in its publicly available abstract, the finding is corroborated by the subsequent WADC-TR-58-481 investigation, which established that cadmium fluoborate processes can coat 280,000 psi UTS high-strength steels without causing detrimental hydrogen embrittlement, as verified by sustained-load notched-tensile testing at 75% of ultimate notched tensile strength for a minimum of 200 hours [2]. For comparison, conventional and even 'high-efficiency' cadmium cyanide baths, as well as cadmium sulfamate baths, were evaluated in the same program and showed measurable embrittlement under identical test conditions [2].

Hydrogen Embrittlement High-Strength Steel Electroplating Safety

Electrolyte Conductivity and Energy Consumption: Cadmium Fluoborate Achieves 0.52 S/cm Conductivity with ~18% Lower Power Draw vs. Cyanide Electrolytes

Cadmium fluoborate electrolytes exhibit a conductivity of 0.52 S/cm at 25 °C, which is reported to translate into approximately 18% lower electrical power consumption compared to cyanide-based cadmium plating alternatives when operated under comparable current density regimes [1]. This conductivity advantage arises from the high ionic mobility of the tetrafluoroborate anion in aqueous solution and the absence of viscosity-increasing organic additives such as cyanide-complexed species. The reduced power draw directly impacts operating cost in continuous plating lines and decreases resistive heating of the bath, which in turn helps maintain the optimal temperature window of 20–30 °C without supplemental cooling [2].

Electrolyte Conductivity Energy Efficiency Plating Process Economics

Deposit Grain Structure and Mechanical Integrity: Cadmium Fluoborate Produces Finer Crystallite Size (0.2–0.8 μm) and Higher Tensile Strength (245 MPa) vs. Cyanide-Derived Coatings (1.5–3.2 μm)

X-ray diffraction analysis of cadmium coatings deposited from fluoborate electrolytes reveals a mean crystallite size of 0.2–0.8 μm, which is substantially finer than the 1.5–3.2 μm grain structure characteristic of cadmium deposited from conventional cyanide baths [1]. This microstructural refinement correlates with a measured tensile strength of 245 MPa for fluoborate-derived cadmium deposits [1]. Finer grain size in electrodeposits is generally associated with improved corrosion resistance (via reduced intergranular corrosion pathways), enhanced fatigue endurance, and better adhesion to the substrate. The bright, fine-grained, adherent, and uniform deposit quality was independently documented in the foundational 1953 study, which noted that the fluoborate bath produces deposits of 'pleasing appearance' on steel, brass, and copper substrates across the entire 2.2–6.5 A/dm² current density range [2].

Coating Microstructure Grain Refinement Mechanical Properties

Bath Formulation Simplicity and Waste Treatment: Cadmium Fluoborate Eliminates Cyanide Destruction, Ammonium Ions, and Chelating Agents Required by Sulfate and Chloride Competitors

The typical cadmium fluoborate plating bath formulation is straightforward: 250 g/L cadmium fluoborate, 60 g/L ammonium fluoborate, and 25 g/L boric acid, operating at 20–35 °C [1]. By contrast, cadmium sulfate baths require 52–85 g/L cadmium sulfate plus 50–120 g/L sulfuric acid, and commonly incorporate ammonium ions and chelating agents to maintain solubility and throwing power [1][2]. Cadmium chloride baths are even more complex, requiring 114 g/L cadmium chloride, 112 g/L ammonium chloride, and 180 g/L of complexing agents such as EDTA or NTA [3]. The ammonium and chelating-agent content of sulfate and chloride baths severely complicates end-of-life waste treatment, because these agents complex heavy metals (cadmium, as well as co-deposited impurities) and must be broken before metal precipitation can occur [2]. The fluoborate bath contains no cyanide (eliminating the capital and operating cost of alkaline chlorination or electrochemical cyanide destruction), no organic chelating agents, and the ammonium ion it does contain (as ammonium fluoborate) is used at lower concentration and is more readily managed than the high ammonium-chloride loads in chloride-based baths. The fluoborate bath is also described as 'nonpoisonous, stable, and easily controlled' in contrast to cyanide systems [4].

Waste Treatment Bath Formulation Regulatory Compliance

Procurement-Relevant Application Scenarios for Cadmium Fluoborate (CAS 127473-97-6) Based on Quantitative Differentiation Evidence


High-Strength Steel Electroplating for Aerospace Fasteners, Landing Gear Components, and Airframe Structural Parts

Aerospace cadmium plating specifications – including MIL-C-13246 for cadmium fluoborate concentrate and processes qualified under vacuum cadmium alternatives – exist precisely because fluoborate-based baths are demonstrably capable of plating steels at 280,000 psi UTS and above without introducing hydrogen embrittlement [1][2]. The 98–100% cathodic current efficiency documented by Anantharaman and Balachandra [3] ensures that plating thickness can be controlled within the tight tolerances required by aerospace engineering drawings (typically 0.0003–0.0005 inch), while the bath's nonpoisonous, cyanide-free composition eliminates the risk of cyanide-related workplace exposure incidents on the production floor. Procurement teams serving NADCAP-accredited plating shops or OEMs such as Boeing, Airbus, and Lockheed Martin should specify cadmium fluoborate concentrate that meets the MIL-C-13246 grade, with certificates of analysis documenting cadmium content (≥18.60% w/w as Cd in 50% solution), sulfate ≤100 ppm, chloride ≤100 ppm, and iron ≤0.01% as Fe₂O₃ [4].

Marine and Offshore Corrosion Protection for Critical Bolting, Shafting, and Subsea Connector Components

In marine atmospheres and seawater immersion, cadmium functions as a sacrificial anodic coating on steel, providing galvanic protection that zinc cannot match in terms of consistent torque-tension behavior and freedom from voluminous corrosion products that would seize threaded fasteners. The fine grain structure (0.2–0.8 μm) and 245 MPa tensile strength of fluoborate-derived cadmium deposits [5] are directly relevant to components subjected to cyclic wave loading and vibration, where coating cracking would expose the steel substrate to localized pitting. The absence of cyanide in the fluoborate bath also simplifies the environmental permitting of plating facilities located in or near ports, where discharge of cyanide-bearing rinse waters is subject to increasingly stringent regulation under MARPOL and local environmental protection frameworks. Industrial users procuring cadmium fluoborate for marine applications should verify density (1.60–1.65 g/cm³ for 50% solution) and sulfate impurity levels (≤0.05%) to ensure consistent plating performance across batch lots [6].

Industrial Electroplating Job Shops Transitioning from Cyanide Cadmium to Meet Modern Effluent Regulations

For general industrial plating shops that historically operated cyanide cadmium lines but now face tightening wastewater discharge limits (e.g., cyanide <0.1 mg/L for biological treatment compatibility), conversion to cadmium fluoborate represents the path of lowest regulatory friction. Unlike sulfate or chloride alternatives, the fluoborate bath does not introduce ammonium-EDTA or ammonium-NTA complexes that resist conventional hydroxide precipitation and require dedicated oxidative chelate-breaking treatment stages [7]. The bath's ease of control (stable pH 3.2–3.6 for over 3,000 ampere-hours without carbonate accumulation [5]) reduces the analytical burden on plating line operators, while the high cathodic efficiency minimizes the rate of metal build-up that would otherwise force premature bath dumping. Procurement in this scenario should emphasize technical-grade cadmium fluoborate solution (48% minimum assay) with impurity data for chloride (<100 ppm) and sulfate (<100 ppm) to avoid introducing extraneous anions that could shift throwing power or promote anode passivation [4]. A direct cost comparison should factor in the elimination of sodium cyanide procurement, reduced waste treatment chemical consumption, and the avoided capital cost of a cyanide destruction system.

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